molecular formula C11H17NO B12960907 (R)-1-(2,3-Dimethylphenyl)-2-methoxyethanamine

(R)-1-(2,3-Dimethylphenyl)-2-methoxyethanamine

Cat. No.: B12960907
M. Wt: 179.26 g/mol
InChI Key: OWACJERFBIRHOJ-NSHDSACASA-N
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Description

®-1-(2,3-Dimethylphenyl)-2-methoxyethanamine is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups and an ethanamine chain with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,3-Dimethylphenyl)-2-methoxyethanamine typically involves the reaction of 2,3-dimethylphenylacetonitrile with methanol and a reducing agent. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under high pressure to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,3-Dimethylphenyl)-2-methoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the compound, often using hydrogen gas (H2) and a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Derivatives with different functional groups

Scientific Research Applications

®-1-(2,3-Dimethylphenyl)-2-methoxyethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(2,3-Dimethylphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dimethylphenyl)amino)benzoic acid
  • N-(2,3-Dimethylphenyl)anthranilic acid
  • 2-[(E)-(2,3-Dimethylphenyl)iminomethyl]phenol

Uniqueness

®-1-(2,3-Dimethylphenyl)-2-methoxyethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a dimethylphenyl ring makes it particularly interesting for various synthetic and research applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1R)-1-(2,3-dimethylphenyl)-2-methoxyethanamine

InChI

InChI=1S/C11H17NO/c1-8-5-4-6-10(9(8)2)11(12)7-13-3/h4-6,11H,7,12H2,1-3H3/t11-/m0/s1

InChI Key

OWACJERFBIRHOJ-NSHDSACASA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](COC)N)C

Canonical SMILES

CC1=C(C(=CC=C1)C(COC)N)C

Origin of Product

United States

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